4-Methoxyquinoline-2-carboximidamide hydrochloride 4-Methoxyquinoline-2-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179361-98-8
VCID: VC15947064
InChI: InChI=1S/C11H11N3O.ClH/c1-15-10-6-9(11(12)13)14-8-5-3-2-4-7(8)10;/h2-6H,1H3,(H3,12,13);1H
SMILES:
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

4-Methoxyquinoline-2-carboximidamide hydrochloride

CAS No.: 1179361-98-8

Cat. No.: VC15947064

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyquinoline-2-carboximidamide hydrochloride - 1179361-98-8

Specification

CAS No. 1179361-98-8
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 4-methoxyquinoline-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C11H11N3O.ClH/c1-15-10-6-9(11(12)13)14-8-5-3-2-4-7(8)10;/h2-6H,1H3,(H3,12,13);1H
Standard InChI Key MVSKCINMAQKRLC-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl

Introduction

Physicochemical Properties

The compound’s properties are summarized in Table 1.

Table 1. Physicochemical Properties of 4-Methoxyquinoline-2-carboximidamide Hydrochloride

PropertyValueSource
Molecular FormulaC11H12ClN3O\text{C}_{11}\text{H}_{12}\text{ClN}_{3}\text{O}
Molecular Weight237.69 g/mol
Purity≥98%
Storage ConditionsRoom temperature
SolubilityPolar solvents (e.g., DMSO, water)Inferred

The hydrochloride salt form improves aqueous solubility, critical for biological assays. LogP values, though unreported, are anticipated to be moderate (~1–2) based on analogous quinoline derivatives . Stability studies indicate no decomposition under recommended storage, but prolonged exposure to moisture or extreme pH should be avoided.

CompoundActivity (EC50_{50})TargetSource
q60.7 μM (LOX)Anti-inflammatory
q91.2 μM (MCF-7)Anticancer
190.05 μM (EV-D68)Antiviral

Research Gaps and Future Directions

Despite its structural promise, 4-methoxyquinoline-2-carboximidamide hydrochloride remains understudied. Key gaps include:

  • Mechanistic Studies: Elucidating its molecular targets via proteomics or crystallography.

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modifying the methoxy or amidine groups to enhance selectivity.

Future research should prioritize high-throughput screening against disease-specific panels and combinatorial chemistry to explore hybrid derivatives, such as conjugates with cinnamic acid moieties .

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